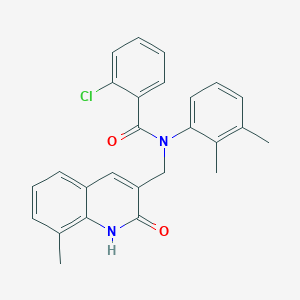
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound has also been reported to inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also soluble in various solvents, making it easy to use in different experimental setups. However, the limitations of this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide. One direction is to further study its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use as an antimicrobial agent. Additionally, the synthesis of new analogs of this compound could lead to the development of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been reported using different methods. One such method involves the reaction of 2-acetylthiophene with hydrazine hydrate to yield 2-acetylthiophene hydrazone. This hydrazone is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanone. Finally, this compound is reacted with thiourea in the presence of potassium hydroxide to yield N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has shown potential applications in scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9(17-14(20)12-3-2-8-22-12)15-18-13(19-21-15)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNLFRTZWKACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)






